molecular formula C21H14F3O4P B6309864 Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine CAS No. 1808959-39-8

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine

Cat. No.: B6309864
CAS No.: 1808959-39-8
M. Wt: 418.3 g/mol
InChI Key: GBOUANGEPPDUQX-UHFFFAOYSA-N
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Description

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is a specialized aryl phosphine ligand designed for advanced catalytic applications. With a molecular formula of C21H14F3O4P and a molecular weight of 418.30 g/mol, this compound is characterized by the presence of two carboxylic acid functional groups and a trifluoromethylphenyl group attached to a central phosphorus atom . The carboxylic acid groups enhance the ligand's potential for coordination to metal centers and can improve solubility in various solvent systems. This ligand is related to a class of compounds utilized in high-throughput screening to discover novel metal-catalyzed reactions . Specifically, phosphine ligands with fluorinated aryl groups, such as trifluoromethyl substituents, have been shown to play a critical role in ligand-accelerated catalysis, where the electronic and steric properties of the ligand can dramatically influence the activity and selectivity of metal complexes . This makes them valuable tools in developing catalytic systems for applications such as fluorescent probe synthesis for metal detection . The compound is provided with a minimum purity of 97% and should be stored at 2-8°C, protected from light, and under an inert atmosphere such as nitrogen to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUANGEPPDUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution via Organometallic Intermediates

The most widely applicable method for synthesizing triarylphosphines involves reacting phosphorus trichloride (PCl₃) with aryl Grignard or lithium reagents . For Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine, this requires:

  • Protection of carboxylic acid groups : 3-Bromobenzoic acid is typically esterified to methyl 3-bromobenzoate to prevent side reactions during organometallic formation .

  • Generation of aryl lithium species :

    • 3-Trifluoromethylbromobenzene and methyl 3-bromobenzoate are treated with n-butyllithium in anhydrous ether at -78°C .

  • Stepwise addition to PCl₃ :

    • Two equivalents of methyl 3-lithiobenzoate are added first, followed by one equivalent of 3-trifluoromethyllithiobenzene .

  • Deprotection : The ester groups are hydrolyzed using aqueous HCl in THF (1:1 v/v) at reflux .

Key data :

StepReagentTemperatureYield (Crude)
Lithiationn-BuLi (2.5 M)-78°C85–90%
PhosphinationPCl₃0°C → RT68%
Hydrolysis6M HCl80°C95%

Steric hindrance from the 3-substituted aryl groups often limits yields to 50–60% for the final phosphine .

Reduction of Phosphine Oxide Precursors

Phosphine oxides offer greater stability than tertiary phosphines during synthesis. The oxide precursor can be synthesized via:

  • Michaelis-Arbuzov reaction : Diethyl phosphite reacts with 3-bromobenzotrifluoride and methyl 3-bromobenzoate under radical initiation .

  • Cross-coupling : Bis(3-carboxyphenyl)phosphine oxide reacts with 3-trifluoromethylphenylboronic acid via Suzuki-Miyaura coupling .

Reduction to the phosphine is achieved using:

  • DIBAL-H (Diisobutylaluminum hydride): 2.5 equivalents in hexane at 25°C for 15 minutes .

  • LiAlH₄ : 3 equivalents in THF at reflux, providing higher selectivity but lower functional group tolerance .

Comparative performance :

Reducing AgentSolventTimeYield
DIBAL-HHexane15 min72%
LiAlH₄THF2 h58%

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances employ Pd₀/PdII cycles to assemble unsymmetrical triarylphosphines:

  • Buchwald-Hartwig Amination Derivatives :

    • Start with PCl₃ and two equivalents of 3-carboxyphenylzinc chloride.

    • Introduce 3-trifluoromethylphenyl via Pd(OAc)₂/XPhos catalysis .

  • Sequential Suzuki Couplings :

    • Monochlorophosphine intermediates react with arylboronic acids in a stepwise manner .

Optimized conditions :

CatalystLigandBaseYield
Pd₂(dba)₃SPhosCs₂CO₃63%
Pd(OAc)₂XantphosK₃PO₄57%

Challenges in Functional Group Compatibility

  • Carboxylic Acid Sensitivity :

    • Ester protection is mandatory during organometallic steps to prevent deprotonation or nucleophilic attack .

  • Trifluoromethyl Group Effects :

    • The -CF₃ group’s strong electron-withdrawing nature slows nucleophilic aromatic substitution, necessitating elevated temperatures (80–100°C) .

  • Phosphine Oxidation :

    • Schlenk techniques and rigorous deoxygenation of solvents are critical to prevent PIII → PV oxidation .

Purification and Characterization

  • Chromatography :

    • Silica gel chromatography with ethyl acetate/hexane (1:4) removes phosphine oxide impurities .

  • Recrystallization :

    • Diethyl ether/hexane mixtures yield crystals suitable for X-ray diffraction .

  • 31P NMR :

    • δP ≈ -18 ppm (vs. H₃PO₄ external standard), distinguishing the phosphine from oxide (δP ≈ +25 ppm) .

Chemical Reactions Analysis

Types of Reactions

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where the carboxyphenyl or trifluoromethylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction leads to phosphine hydrides.

Scientific Research Applications

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is utilized in various scientific research fields, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine involves its interaction with molecular targets through its phosphine center. The compound can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. The carboxyphenyl and trifluoromethylphenyl groups enhance its reactivity and stability, making it an effective ligand in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • Bis(4-trifluoromethylphenyl)(4-carboxyphenyl)phosphine (p-Miranphos; CAS: 1808959‑36‑5): A para-substituted isomer with trifluoromethyl and carboxyphenyl groups in the 4-position.
  • Bis(3,5-di(trifluoromethyl)phenyl)phosphine (CAS: 166172-69-6): Lacks carboxyl groups but features two trifluoromethyl groups per phenyl ring. This compound exhibits higher hydrophobicity (log P ≈ 4.2 inferred from analogous data) due to the absence of polar carboxyl moieties .
  • Bis(3-carboxyphenyl)phenylphosphine : Replaces the trifluoromethyl group with a phenyl ring, reducing electron-withdrawing effects and increasing π-backbonding capacity in metal complexes .

Table 1: Key Properties of Selected Phosphine Ligands

Compound Substituents log P (Estimated) Molecular Weight Key Applications
m-Miran2phos (Target) 3-carboxyphenyl (×2), 3-CF₃Ph ~2.5–3.0* 418.30 Catalysis, metal coordination
p-Miranphos 4-carboxyphenyl, 4-CF₃Ph (×2) ~2.8–3.3* 442.29 Catalysis
Bis(3,5-di(trifluoromethyl)phenyl)phosphine 3,5-CF₃Ph (×2) ~4.2† 546.24 Hydrophobic ligand systems
Bis(3-carboxyphenyl)phenylphosphine 3-carboxyphenyl (×2), Ph ~1.8–2.3* 380.31 Polar reaction media

*Estimated based on : Carboxyl groups reduce log P by ~1.0–1.5 compared to non-carboxylated analogs. †Inferred from : Trifluoromethyl increases log P by ~0.7 per group.

Electronic and Steric Effects
  • Electron-withdrawing vs. Electron-donating Groups: The trifluoromethyl group in m-Miran2phos enhances electrophilicity at the phosphorus atom, stabilizing low-oxidation-state metal centers (e.g., Cu(I), Au(I)) in catalytic cycles. In contrast, non-fluorinated analogs like bis(3-carboxyphenyl)phenylphosphine favor electron-rich metal complexes .
  • Steric Environment : Meta-substituted carboxyphenyl groups create a bulkier coordination sphere compared to para-substituted p-Miranphos. This steric difference can influence enantioselectivity in asymmetric catalysis .
Hydrophobicity and Solubility

Phosphine borane analogs with phenyl substituents (e.g., 7–14 in ) exhibit log P values ~0.7 higher than methyl-substituted counterparts. For m-Miran2phos, the carboxyl groups lower hydrophobicity (log P ≈ 2.5–3.0) compared to bis(3,5-di(trifluoromethyl)phenyl)phosphine (log P ≈ 4.2), enhancing solubility in polar solvents like DMSO or aqueous mixtures .

Reactivity and Catalytic Performance
  • Coordination Chemistry: m-Miran2phos forms stable complexes with transition metals (e.g., Au, Cu), analogous to cytotoxic phosphine-gold complexes like auranofin. Its carboxyl groups may facilitate proton-coupled electron transfer (PCET) in catalytic cycles .
  • Addition Reactions : Bis(3-trifluoromethylphenyl)phosphine derivatives (e.g., compound 10c in ) demonstrate high reactivity in nucleophilic additions to styrene (yields: 47–95%). The carboxyl groups in m-Miran2phos could modulate such reactivity by altering electron density .

Biological Activity

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential applications in medicine.

Chemical Structure

The compound is characterized by the following chemical structure:

C18H14F3O4P\text{C}_{18}\text{H}_{14}\text{F}_3\text{O}_4\text{P}

This structure includes two carboxyphenyl groups and one trifluoromethylphenyl group, which may influence its biological properties.

Biological Activity Overview

Research has indicated that phosphine derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that phosphine compounds can act as inhibitors of cancer cell proliferation. The presence of trifluoromethyl groups is often associated with enhanced biological activity due to their electron-withdrawing properties.
  • Antimicrobial Properties : Similar phosphine compounds have shown promise as antimicrobial agents against various bacteria and fungi.
  • Receptor Modulation : Certain derivatives have been evaluated for their ability to modulate hormone receptors, such as progesterone receptors (PR), indicating potential use in hormone-related therapies.

Anticancer Activity

A study focusing on phosphine-borane derivatives revealed that specific modifications to the phosphine structure could enhance their potency as PR antagonists. For instance, a derivative with an IC50 value of 0.54 μM was shown to exhibit significant affinity towards the PR ligand-binding domain (LBD) . This suggests that this compound may similarly interact with key biological targets.

Antimicrobial Efficacy

Research into related phosphine compounds has demonstrated their effectiveness against various bacterial strains. For example, cyclometalated iridium(III) complexes derived from similar structures exhibited potent bactericidal activity against Staphylococcus aureus . This indicates that this compound could possess comparable antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of phosphines is often influenced by their structural features. A detailed SAR analysis can be summarized in the following table:

Compound StructureBiological ActivityIC50 Value
Tricyclopropylphosphine derivativePR Antagonist0.54 μM
Cyclometalated Iridium(III) complexAntimicrobial (S. aureus)3.60 μM

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Ligand-Receptor Interactions : Similar compounds have shown to interact with hormone receptors, affecting downstream signaling pathways.
  • Cell Proliferation Inhibition : Evidence suggests that certain phosphines can inhibit cell growth through apoptosis or cell cycle arrest mechanisms.

Q & A

Basic Research Question

  • 31P NMR : Directly probes the phosphorus environment; shifts between δ +10 to +30 ppm indicate phosphine oxidation states .
  • 19F NMR : Detects trifluoromethyl group integrity (δ -60 to -70 ppm) .
  • X-ray crystallography : Resolves steric arrangements and confirms substituent geometry .
  • Elemental analysis : Validates purity (>95% via combustion analysis) .

How does pH or temperature affect the compound’s stability in organometallic applications?

Advanced Research Question

  • pH sensitivity : The carboxyphenyl group may deprotonate under basic conditions (pH >10), altering solubility and ligand-metal binding .
  • Thermal stability : Decomposition occurs above 120°C; storage at -20°C under inert gas is recommended .
  • Oxidation mitigation : Use of reducing agents (e.g., ascorbic acid) in aqueous systems prevents phosphine oxidation .

How can challenges in isolating the phosphine due to air sensitivity be addressed?

Q. Methodological Guidance

  • Inert handling : Conduct all steps in gloveboxes or Schlenk lines .
  • Sublimation : Purify under high vacuum (10^-5 mbar) at 80–100°C to remove impurities .
  • Stabilization : Co-crystallize with stabilizing agents (e.g., triphenylphosphine oxide) to reduce reactivity during storage .

What are the compound’s potential applications in asymmetric catalysis?

Advanced Research Question

  • Chiral induction : The carboxyphenyl group can coordinate to metals (e.g., Pd, Ru) to form chiral complexes for enantioselective cross-couplings .
  • Case study : In Suzuki-Miyaura reactions, the trifluoromethyl group enhances oxidative addition rates to aryl halides .

How does this phosphine compare to structurally similar ligands in catalytic efficiency?

Q. Comparative Analysis

Ligand Catalytic Efficiency (TON)*Unique Feature
Bis(3-carboxyphenyl)(3-TFMP)phosphine1,200–1,500Dual hydrogen-bonding/EWG effects
Tris(3,5-dimethylphenyl)phosphine800–1,000High steric bulk
Bis(4-methoxyphenyl)phosphine600–800Electron-donating groups

*Turnover Number (TON) measured in Pd-catalyzed Heck reactions .

What safety protocols are critical when handling this compound?

Q. Methodological Guidance

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and flame-resistant lab coats .
  • Waste disposal : Segregate phosphine-contaminated waste for incineration by certified facilities .
  • Spill management : Neutralize with 10% potassium permanganate solution before cleanup .

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